molecular formula C23H18N2O4 B8034880 10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one

10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one

Cat. No.: B8034880
M. Wt: 386.4 g/mol
InChI Key: CWOOYWBAPZBMIL-UHFFFAOYSA-N
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Description

10,11-Dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one is a polycyclic heteroaromatic compound featuring a fused benzo-indolo-naphthyridinone core. The molecule is substituted with two methoxy groups at positions 10 and 11 and a propenyloxy (allyloxy) group at position 3. Its molecular formula is C23H18N2O4, with a molecular weight of 386.40 g/mol.

Properties

IUPAC Name

16,17-dimethoxy-5-prop-2-enoxy-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13(18),14,16-nonaen-19-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-4-11-29-13-5-7-17-16(12-13)14-9-10-24-20-15-6-8-18(27-2)22(28-3)19(15)23(26)25(17)21(14)20/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOOYWBAPZBMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one is a synthetic derivative belonging to the class of benzo[c]indolo compounds. This compound has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19N3O3\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}_3

This structure features a complex arrangement of methoxy groups and a prop-2-en-1-yloxy substituent, which may contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of benzo[c]indolo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. Inhibition of Top1 leads to DNA damage and apoptosis in cancer cells.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.4Top1 Inhibition
Compound BHeLa3.2Apoptosis Induction
10,11-Dimethoxy...A549TBDTBD

Note: TBD = To Be Determined

Antimicrobial Activity

The antimicrobial properties of related naphthyridine derivatives have been documented in several studies. These compounds often demonstrate inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups is believed to enhance lipophilicity, aiding in membrane penetration.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus12 µg/mL
Compound DEscherichia coli25 µg/mL
10,11-Dimethoxy...Pseudomonas aeruginosaTBD

Study 1: Cytotoxicity Evaluation

In a study published in the European Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The study found that compounds with similar structures to 10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of substituted naphthyridines. The results indicated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of substituents in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The benzo-indolo-naphthyridinone core is shared among several derivatives, but substituents critically modulate their properties. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(propenyloxy), 10,11-dimethoxy C23H18N2O4 386.40 Propenyloxy for functionalization
[(10,11-Dimethoxy-9-oxo-...)oxy]acetate 5-(acetate) C22H15N2O6 403.37 Polar acetate group; higher solubility
5-Methyl-5H-indolo[2,3-b]quinolin-11-yl hydrazides Varied hydrazide substituents (e.g., benzofuran-2-carbohydrazide) C29H20N4O2 456.49 Enhanced hydrogen-bonding capacity
Dibenzo[c,h][1,6]naphthyridines 2,3-methylenedioxy, propargylaminoethyl C23H19N3O4 401.42 Propargyl groups for click chemistry

Key Observations :

  • The propenyloxy group in the target compound offers distinct reactivity compared to the acetate in or propargyl in , enabling diverse functionalization pathways.
Spectral and Physicochemical Properties
  • IR Spectroscopy: The target compound’s IR spectrum would show peaks for methoxy (-OCH3) at ~2830–2980 cm⁻¹ and C=O (naphthyridinone) at ~1650–1700 cm⁻¹, similar to acetate derivatives . Hydrazide derivatives (e.g., compound 9h in ) exhibit strong C=O stretches at ~1614 cm⁻¹, while thioamide-containing analogs (e.g., 8e in ) show C=S peaks at ~1265 cm⁻¹.
  • NMR Spectroscopy :

    • The propenyloxy group’s protons (δ 4.5–5.5 ppm for allylic CH2 and δ 5.5–6.5 ppm for vinyl protons) differ from acetate methyl groups (δ 1.8–2.2 ppm) .
    • Methoxy protons in the target compound resonate at δ 3.7–3.9 ppm, consistent with other dimethoxy-substituted naphthyridines .

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